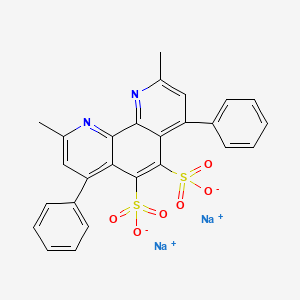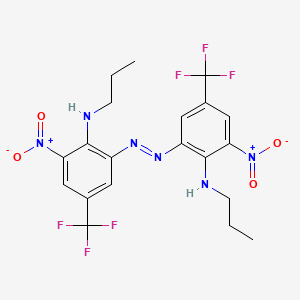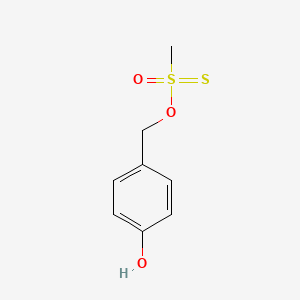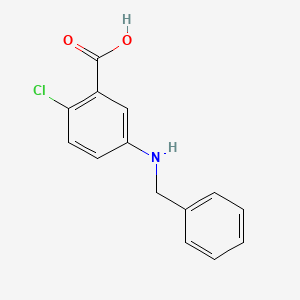![molecular formula C23H18ClFN2O4 B13409578 2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide is a chemical compound known for its role as an inhibitor of acetyl-coenzyme A carboxylase (ACCase). This compound is particularly significant in the field of agriculture as a postemergence herbicide, exhibiting high control efficacy against sensitive weeds, especially Echinochloa crus-galli in paddy fields .
Métodos De Preparación
The synthesis of 2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide involves several steps. The key steps include the formation of the benzoxazole ring and the subsequent attachment of the phenoxy and propanamide groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring and phenoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Aplicaciones Científicas De Investigación
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of ACCase inhibition.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting metabolic pathways involving ACCase.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase). This enzyme plays a crucial role in fatty acid biosynthesis. By inhibiting ACCase, the compound disrupts the production of fatty acids, leading to the death of sensitive weeds. The molecular targets include the active site of ACCase, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparación Con Compuestos Similares
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide is unique due to its specific structure and high efficacy as an ACCase inhibitor. Similar compounds include:
(S)-metamifop: An enantiomer of the compound with similar herbicidal properties.
rac-metamifop: A racemic mixture containing both enantiomers.
Other phenoxy herbicides: Compounds containing phenoxy groups that exhibit herbicidal activity.
These similar compounds share structural features but may differ in their specific activity, efficacy, and application.
Propiedades
Fórmula molecular |
C23H18ClFN2O4 |
|---|---|
Peso molecular |
440.8 g/mol |
Nombre IUPAC |
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-13-15(24)7-12-21(19)31-23/h3-14H,1-2H3 |
Clave InChI |
BNCYLJKXGGTAOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)

